1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride
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Overview
Description
The compound with the identifier “1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
IUPAC Name |
1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O3S/c1-11-4-3(5(12)9-2-8-4)6(10-11)15(7,13)14/h2,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCHPMDIZFISD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.